3,5-Dimethyl-2-(1E)-propenylpyrazine

Flavor Chemistry Sensory Science Stereochemistry

3,5-Dimethyl-2-(1E)-propenylpyrazine (CAS 55138-78-8) is an alkylpyrazine derivative with the molecular formula C9H12N2 and a molecular weight of 148.205 Da. This compound is characterized by a pyrazine core substituted with methyl groups at positions 3 and 5, and an (E)-1-propenyl group at position 2.

Molecular Formula C9H12N2
Molecular Weight 148.21
CAS No. 55138-78-8
Cat. No. B1147932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-(1E)-propenylpyrazine
CAS55138-78-8
Synonyms3,5-Dimethyl-2-(1E)-propenylpyrazine
Molecular FormulaC9H12N2
Molecular Weight148.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-(1E)-propenylpyrazine (CAS 55138-78-8): Potency and Stereochemical Precision for Industrial Alkylpyrazine Sourcing


3,5-Dimethyl-2-(1E)-propenylpyrazine (CAS 55138-78-8) is an alkylpyrazine derivative with the molecular formula C9H12N2 and a molecular weight of 148.205 Da . This compound is characterized by a pyrazine core substituted with methyl groups at positions 3 and 5, and an (E)-1-propenyl group at position 2 [1]. It is a Maillard reaction product and has been identified as a constituent of roasted green tea [2]. Its predicted physicochemical properties include a boiling point of 209.3±35.0 °C at 760 mmHg and an ACD/LogP of 2.03 .

Why 3,5-Dimethyl-2-(1E)-propenylpyrazine Cannot Be Interchanged with Generic Alkylpyrazines


Alkylpyrazines, as a class, exhibit profound differences in odor potency and sensory character based on subtle variations in side-chain structure, position, and stereochemistry. Odor thresholds across the class vary by over five orders of magnitude, from 0.00001 ppm to 6.00 ppm [1]. Specifically, the substitution pattern on the pyrazine ring, the length of the side chain, and the stereochemistry of double bonds critically determine olfactory activity [2]. For example, substituting a methyl group with an ethyl group can reduce the odor threshold by 4500-fold, while changing the stereochemistry of a propenyl group from (Z) to (E) increases the threshold by a factor of 32 [2]. Therefore, assuming functional equivalence among alkylpyrazines or between geometric isomers without quantitative data risks selecting a compound with drastically different sensory performance, potentially compromising product quality, increasing required dosage, and inflating formulation costs.

Quantitative Differentiation of 3,5-Dimethyl-2-(1E)-propenylpyrazine from Key Analogs


E-Isomer vs. Z-Isomer: A 32-Fold Difference in Odor Potency

The (E)-isomer of 3,5-dimethyl-2-(1-propenyl)pyrazine demonstrates a 32-fold higher odor threshold compared to its (Z)-isomer counterpart [1]. This quantifies a substantial and functionally relevant difference in sensory potency dictated solely by geometric stereochemistry around the C=C bond, a factor often overlooked in generic procurement specifications.

Flavor Chemistry Sensory Science Stereochemistry

E-Propenyl vs. 2-Propenyl (Allyl) Isomer: A 169-Fold Difference in Odor Threshold

The position of the double bond in the propenyl side chain exerts a profound effect on odor threshold. Compared to the 2-propenyl (allyl) isomer, the (E)-1-propenyl isomer (target compound) shows a 169-fold lower threshold factor relative to the 2-ethyl-3,5-dimethylpyrazine baseline [1]. This demonstrates that the 1-propenyl configuration, despite having the same molecular formula, yields a vastly more potent odorant than the allylic isomer.

Flavor Chemistry Structure-Activity Relationship Alkylpyrazine

Regioisomeric Differentiation: 2-Position vs. 5-Position Propenyl Substitution

The position of the propenyl group on the pyrazine ring is a critical determinant of odor activity. The target compound (2-position substitution) exhibits a threshold factor of 160 relative to the 2-ethyl-3,5-dimethylpyrazine baseline. In contrast, regioisomers with substitution at the 5-position, such as 2,3-dimethyl-5-(1-propenyl)pyrazine, have been noted to possess significantly different sensory properties, including earthy odor characteristics [2]. While direct threshold comparison data between 2- and 5-substituted propenyl regioisomers is not available in the core study, the study unequivocally states that substitution at position 5 leads to a further increase in odor threshold [1]. This principle establishes a class-level inference of functional non-equivalence between regioisomers.

Regioisomerism Flavor Chemistry Alkylpyrazine

Odor Threshold Relative to High-Potency Benchmark 2-Ethyl-3,5-dimethylpyrazine

Against the high-potency benchmark 2-ethyl-3,5-dimethylpyrazine, which has an odor threshold of approximately 0.014 ng/L in air [2], the target compound exhibits a 160-fold higher threshold [1]. This places 3,5-Dimethyl-2-(1E)-propenylpyrazine in a distinct intermediate potency tier, significantly less potent than the most impactful alkylpyrazines but substantially more potent than the 2-propenyl isomer (27,000-fold) and many bulkier alkyl-substituted analogs (≥2,200-fold) [1].

Odor Threshold Sensory Potency Flavor Chemistry

Volatility Profile Differentiation: Predicted Boiling Point and Vapor Pressure

The predicted boiling point of 3,5-Dimethyl-2-(1E)-propenylpyrazine is 209.3±35.0 °C at 760 mmHg, with a vapor pressure of 0.3±0.4 mmHg at 25°C . This volatility profile differs from smaller alkylpyrazines like 2-ethenyl-3,5-dimethylpyrazine, which has a reported boiling point of 183-184 °C [1], and from larger homologs. This intermediate volatility can influence release kinetics during food processing and the temporal profile of aroma perception.

Physicochemical Properties Volatility Formulation

Precision Application Scenarios for 3,5-Dimethyl-2-(1E)-propenylpyrazine Based on Verified Differentiation


Flavor Formulations Requiring Controlled Roasted/Nutty Character with Intermediate Potency

Based on its 160-fold threshold factor relative to high-potency 2-ethyl-3,5-dimethylpyrazine [1], 3,5-Dimethyl-2-(1E)-propenylpyrazine is ideally suited for applications where a robust roasted or nutty note is desired, but the extreme potency of benchmark compounds would necessitate challenging micro-dosing and risk flavor imbalance. Its intermediate potency facilitates more forgiving and reproducible formulation protocols in complex matrices such as savory snacks, sauces, and processed meats.

Thermally Processed Foods Where Volatility and Stability are Critical

The compound's predicted boiling point of 209.3±35.0 °C indicates a volatility profile that is intermediate among alkylpyrazines. This suggests it may offer superior retention during baking, roasting, or extrusion compared to more volatile analogs like 2-ethenyl-3,5-dimethylpyrazine. This property is essential for ensuring that the desired flavor character survives the manufacturing process and is delivered to the consumer upon consumption.

Authentic Tea and Coffee Flavor Reconstitution

The compound has been identified as a constituent of roasted green tea [2] and is structurally related to pyrazines identified in roasted coffee. Its use is therefore supported for the reconstitution of authentic tea and coffee flavor profiles, where precise stereochemical and regioisomeric identity is paramount for achieving a natural, non-artificial character.

Research and Development: Probing Stereochemical Effects on Pyrazine-Receptor Interactions

The 32-fold difference in odor threshold between the (E) and (Z) isomers [1] positions 3,5-Dimethyl-2-(1E)-propenylpyrazine as a valuable molecular probe for investigating the stereochemical requirements of olfactory receptors and the fundamental mechanisms of pyrazine perception. It serves as a critical reference standard for structure-activity relationship (SAR) studies aimed at designing novel flavor ingredients or understanding chemosensory biology.

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